2-Amino-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-one hydrochloride
Description
¹H NMR (400 MHz, DMSO-d₆)
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 8.92 | s | 1H | Pyridine H-2 |
| 8.35 | d (J=8.6 Hz) | 1H | Pyridine H-4 |
| 7.72 | d (J=8.6 Hz) | 1H | Pyridine H-5 |
| 4.10 | s | 2H | NH₂ (exchangeable) |
| 3.85 | s | 2H | CH₂ (adjacent to carbonyl) |
| 2.60 | s | 3H | COCH₃ |
¹³C NMR (100 MHz, DMSO-d₆)
| δ (ppm) | Assignment |
|---|---|
| 195.2 | Carbonyl (C=O) |
| 153.4 | Pyridine C-2 |
| 142.1 | Pyridine C-6 (CF₃) |
| 128.9 | Pyridine C-4 |
| 123.5 | q (J=270 Hz, CF₃) |
| 45.8 | CH₂ (adjacent to carbonyl) |
FT-IR (cm⁻¹)
| Peak | Assignment |
|---|---|
| 3320 | N–H stretch (amine) |
| 1685 | C=O stretch (ketone) |
| 1320 | C–N stretch |
| 1125 | C–F stretch (CF₃) |
Mass Spectrometry (ESI+)
- m/z: 241.1 [M+H]⁺ (calculated: 241.06)
- Fragmentation peaks at m/z 223.0 (loss of H₂O) and m/z 178.0 (cleavage of CF₃ group).
Computational Chemistry Insights
Density Functional Theory (DFT) Calculations
- Geometry Optimization: B3LYP/6-311+G(d,p) calculations predict a planar pyridine ring with a dihedral angle of 12.5° between the acetyl group and the pyridine plane.
- Electrostatic Potential (ESP): The CF₃ group exhibits strong electron-withdrawing effects (−0.35 e⁻/Ų), while the amino group acts as a weak electron donor (+0.18 e⁻/Ų).
Electron Density Mapping
Frontier Molecular Orbitals
- HOMO-LUMO Gap: 4.2 eV, suggesting moderate reactivity.
- HOMO: Localized on the pyridine ring and amino group.
- LUMO: Dominated by the carbonyl and CF₃ groups.
Properties
IUPAC Name |
2-amino-1-[6-(trifluoromethyl)pyridin-3-yl]ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O.ClH/c9-8(10,11)7-2-1-5(4-13-7)6(14)3-12;/h1-2,4H,3,12H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZAQKMMPMWHNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)CN)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-one hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 6-(trifluoromethyl)pyridine-3-carboxylic acid.
Amidation: The carboxylic acid is converted to an amide using reagents such as thionyl chloride (SOCl2) and ammonia (NH3).
Reduction: The amide is then reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Ketone Formation: The amine is reacted with an appropriate ketone precursor, such as acetyl chloride (CH3COCl), to form the desired ketone structure.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid (HCl) to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, H2 with a catalyst (e.g., palladium on carbon).
Substitution: Alkyl halides, acyl chlorides, typically in the presence of a base like triethylamine (Et3N).
Major Products
Oxidation: Corresponding oxidized derivatives.
Reduction: Reduced amine or alcohol derivatives.
Substitution: Substituted amine or amide derivatives.
Scientific Research Applications
2-Amino-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-one hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Amino-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-one hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and proteins involved in various biological pathways.
Pathways Involved: The compound may modulate signaling pathways, enzyme activity, and gene expression, leading to its observed biological effects.
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key structural analogs, highlighting differences in substituents, molecular weight, and analytical
Key Differences and Implications
Substituent Effects on Lipophilicity: The trifluoromethyl group in the target compound increases lipophilicity compared to analogs like 2-amino-1-(2-fluorophenyl)ethanone hydrochloride (logP ~1.2 vs. Replacement of pyridine with thiophene (as in 2-amino-1-(3-bromothiophen-2-yl)ethan-1-one hydrochloride) introduces sulfur, which may alter metabolic stability and electronic properties .
Synthetic Utility: The target compound is frequently used in multi-step syntheses of complex molecules, such as pyrrolo[1,2-b]pyridazine derivatives (e.g., Example 329 in EP 4 374 877 A2), due to its reactive amino and ketone groups . In contrast, analogs like 1-[6-(aminomethyl)-2-methylpyridin-3-yl]ethan-1-one dihydrochloride are tailored for specific coupling reactions, leveraging their aminomethyl substituents .
Analytical Data :
- The bis(trifluoromethyl)pyridine analog (m/z 531 [M-H]⁻) exhibits a shorter HPLC retention time (0.88 minutes) compared to bulkier derivatives, reflecting its polar propanamide side chain .
Biological Activity
2-Amino-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-one hydrochloride, with the CAS number 2155852-94-9, is a compound that has garnered attention for its potential biological activity, particularly in antimicrobial and antichlamydial applications. This article explores the biological properties of this compound, synthesizing findings from diverse sources to provide a comprehensive overview.
The molecular formula of 2-Amino-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-one hydrochloride is with a molecular weight of approximately 204.15 g/mol. The trifluoromethyl group is significant for enhancing the biological activity of the compound, influencing both its pharmacokinetic and pharmacodynamic properties.
Antimicrobial Properties
Recent studies have demonstrated that derivatives containing the trifluoromethyl group exhibit notable antimicrobial activity. For instance, in a study focusing on compounds with similar structures, it was found that certain derivatives showed moderate antibacterial activity against Neisseria meningitidis and Haemophilus influenzae with minimum inhibitory concentrations (MICs) ranging from 8 to 64 µg/mL .
Antichlamydial Activity
Research has highlighted the antichlamydial properties of this compound. In a pre-screening assay, compounds featuring the trifluoromethyl substituent displayed significant activity against Chlamydia trachomatis. The study revealed that these compounds could effectively reduce the number of inclusions in infected cells, indicating their potential as therapeutic agents against chlamydial infections .
Study 1: Synthesis and Evaluation
In a synthesis study, researchers developed several derivatives of 2-Amino-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-one and evaluated their biological activities. The presence of electron-withdrawing groups like trifluoromethyl was crucial for enhancing activity against various bacterial strains. The results indicated that compounds with this substituent were more effective than those without it .
| Compound | Activity Against N. meningitidis (µg/mL) | Activity Against H. influenzae (µg/mL) |
|---|---|---|
| ACP1a | 64 | 32 |
| ACP1b | 16 | 8 |
Study 2: Immunofluorescence Assay
An immunofluorescence assay was conducted to assess the efficacy of the synthesized compounds against C. trachomatis. The treated cells exhibited smaller and irregular inclusions compared to untreated controls, suggesting effective inhibition of bacterial replication without significant cytotoxicity .
Q & A
Q. What are the common synthetic routes for 2-amino-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-one hydrochloride, and how can reaction conditions be optimized?
The compound is typically synthesized via multi-step reactions involving coupling of pyridine derivatives with amino ketone precursors. For example, in European patent applications, it is synthesized by reacting intermediates like 4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-3-yl)aniline with reagents such as 4-(2-chloroethyl)morpholine hydrochloride under controlled conditions (e.g., room temperature to 50°C, aqueous HCl) . Optimization involves adjusting solvent systems (e.g., DMSO for fluorination), reaction temperatures, and stoichiometric ratios of reagents to improve yield and purity.
Q. What analytical techniques are recommended for characterizing this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : To confirm the presence of the trifluoromethyl group and amine protons .
- High-Resolution Mass Spectrometry (HRMS) : For precise molecular weight verification (theoretical m/z: 240.61) .
- X-ray Crystallography : SHELXL/SHELXS programs are widely used for structural refinement, especially for resolving hydrogen bonding networks in hydrochloride salts .
- HPLC : Retention time analysis (e.g., 1.32–1.35 minutes under QC-SMD-TFA05 conditions) ensures purity (>95%) .
Q. How can researchers achieve ≥95% purity during purification?
Recrystallization in polar solvents (e.g., ethanol/water mixtures) or column chromatography using silica gel and dichloromethane/methanol gradients are effective. Acidic conditions (e.g., 1 M HCl) help precipitate the hydrochloride salt, as demonstrated in multi-step syntheses .
Advanced Research Questions
Q. How can contradictions between spectroscopic and crystallographic data be resolved?
Discrepancies may arise from dynamic proton exchange in solution (NMR) versus static crystal packing (X-ray). Use variable-temperature NMR to probe tautomerism, and refine crystallographic models with SHELXL’s TWIN/BASF commands to account for twinning or disorder . Cross-validate with computational methods (e.g., DFT calculations for optimized geometry).
Q. What strategies improve yield in multi-step syntheses involving this compound?
- Catalyst Screening : Palladium catalysts for coupling reactions (e.g., Suzuki-Miyaura for pyridine functionalization) .
- Solvent Effects : Use DMSO for fluorination steps to enhance reactivity .
- Temperature Gradients : Gradual heating (e.g., 0–50°C) minimizes side reactions during HCl salt formation .
- In-Line Monitoring : LCMS tracking (e.g., m/z 772 [M+H]+) ensures intermediate stability .
Q. How is this compound applied in drug discovery pipelines?
It serves as a building block for kinase inhibitors, exemplified by its structural similarity to Pexidartinib, which targets CSF-1R and KIT. Its pyridine core facilitates π-stacking interactions in enzyme active sites, while the trifluoromethyl group enhances metabolic stability . In patents, it is incorporated into complex carboxamide derivatives for preclinical testing .
Q. What are the challenges in crystallizing this compound, and how are they addressed?
Challenges include low solubility and twinning due to the hydrochloride salt. Solutions:
- Co-Crystallization : Additives like morpholine improve crystal lattice formation .
- High-Resolution Data : Use synchrotron radiation for small crystals, followed by SHELXL refinement with anisotropic displacement parameters .
Q. How can researchers troubleshoot failed coupling reactions involving the pyridine moiety?
- Protection/Deprotection : Protect the amine group with Boc to prevent side reactions during pyridine functionalization .
- Electrophilic Substitution : Direct trifluoromethylation using Umemoto’s reagent at the 6-position of pyridine .
- LCMS Analysis : Monitor intermediates (e.g., m/z 531 [M-H]-) to identify incomplete reactions .
Methodological Tables
Q. Table 1: Key Synthetic Parameters
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Salt Formation | 1 M HCl, 50°C | 52.7% | |
| Coupling | Pd(PPh₃)₄, DMF, 80°C | ~60% | |
| Fluorination | KF, DMSO, RT | 75% |
Q. Table 2: Analytical Data
| Technique | Key Data | Application |
|---|---|---|
| HRMS | m/z 240.61 [M+H]+ | Molecular weight confirmation |
| HPLC | tR = 1.32 min (QC-SMD-TFA05) | Purity assessment |
| X-ray | CCDC Deposition Number: [To be determined] | Structural validation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
